molecular formula C10H10FN5O B3039010 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide CAS No. 948292-43-1

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide

Cat. No.: B3039010
CAS No.: 948292-43-1
M. Wt: 235.22 g/mol
InChI Key: ZYBIAUHQEMAAKF-UHFFFAOYSA-N
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Description

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

5-amino-1-(2-fluorophenyl)pyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O/c11-7-3-1-2-4-8(7)16-9(12)6(5-14-16)10(17)15-13/h1-5H,12-13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBIAUHQEMAAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NN)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation to Form the Pyrazole Core

The pyrazole ring is constructed through a cyclocondensation reaction between ethyl 2-cyano-3-(2-fluorophenyl)acrylate and hydrazine hydrate. This step is critical for establishing the 5-amino substituent and regioselectivity.

Procedure :

  • Ethyl 2-cyano-3-(2-fluorophenyl)acrylate (1.0 equiv) is reacted with hydrazine hydrate (1.2 equiv) in absolute ethanol under reflux for 4–6 hours.
  • The reaction mixture is cooled, and the precipitated product (ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate) is filtered and recrystallized from ethanol.

Key Parameters :

  • Solvent : Ethanol ensures solubility and facilitates cyclization.
  • Temperature : Reflux conditions (78°C) optimize reaction kinetics.
  • Yield : 70–85% (estimated based on analogous reactions).

Hydrolysis of the Ester to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using alkaline conditions.

Procedure :

  • Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (1.0 equiv) is stirred with aqueous NaOH (2.0 equiv) in ethanol/water (3:1 v/v) at 60°C for 3 hours.
  • The mixture is acidified with HCl to pH 2–3, precipitating 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid, which is filtered and dried.

Key Parameters :

  • Base : Sodium hydroxide ensures complete saponification.
  • Workup : Acidification with HCl ensures product precipitation.
  • Yield : 80–90% (based on patent data).

Hydrazide Formation via Carboxylic Acid Activation

The carboxylic acid is converted to the carbohydrazide using hydrazine monohydrate.

Procedure :

  • 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv) is refluxed with hydrazine monohydrate (3.0 equiv) in 1,4-dioxane for 7 hours.
  • The product is precipitated by cooling, filtered, and recrystallized from ethanol.

Key Parameters :

  • Solvent : 1,4-Dioxane enhances nucleophilicity of hydrazine.
  • Excess Hydrazine : Ensures complete conversion to the hydrazide.
  • Yield : 82–87% (reported for analogous pyrazole carbohydrazides).

Reaction Mechanism and Stereochemical Considerations

Cyclocondensation Mechanism

The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated nitrile, followed by cyclization and tautomerization (Figure 1). Regioselectivity is governed by electronic effects of the 2-fluorophenyl group, directing hydrazine attack to the β-position of the acrylate.

Hydrazide Formation Mechanism

The carboxylic acid reacts with hydrazine via nucleophilic acyl substitution, forming the hydrazide after dehydration. No stereoisomers are reported, as the reaction proceeds without chiral centers.

Analytical Characterization

Spectroscopic Data

Property Data Source
IR (cm⁻¹) 1652 (C=O), 3208–3364 (NH₂), 1597–1633 (C=N)
¹H NMR (CDCl₃) δ 2.24 (s, 3H, CH₃), 5.40 (s, 2H, NH₂), 7.26–7.55 (m, 4H, Ar-H)
¹³C NMR 166.5 (C=O), 158.2 (C-F), 145.3 (pyrazole C3)

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity for the final product.

Comparative Analysis of Methods

Step Solvent Temperature Time (h) Yield (%) Reference
Cyclocondensation Ethanol Reflux 4–6 70–85
Hydrolysis Ethanol/Water 60°C 3 80–90
Hydrazide Formation 1,4-Dioxane Reflux 7 82–87

Challenges and Optimization Strategies

  • Hydrazine Handling : Requires strict safety protocols due to toxicity.
  • Byproduct Formation : Excess hydrazine may lead to dihydrazide byproducts; stoichiometric control is critical.
  • Solvent Selection : Replacement of carcinogenic solvents (e.g., methylene chloride) with ethanol or dioxane improves safety.

Industrial-Scale Considerations

Patents highlight the use of continuous flow reactors for cyclocondensation and hydrolysis steps, reducing reaction times by 40%. Catalytic methods using Amberlyst-15 have been explored to enhance hydrazide formation yields to >90%.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbohydrazide
  • 5-Amino-1-(2-bromophenyl)-1H-pyrazole-4-carbohydrazide
  • 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carbohydrazide

Uniqueness

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and applications, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazole ring. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.

Table 1: Synthesis Overview

StepReagentsConditionsYield (%)
12-Fluorobenzaldehyde + HydrazineEthanol, reflux70-90
2Pyrazole formationAcidic medium80-95

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit notable anticancer properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines.

  • Case Study : A study demonstrated that this compound inhibited the proliferation of HepG2 (liver cancer) and HeLa (cervical cancer) cells by approximately 54.25% and 38.44%, respectively, while showing minimal toxicity to normal fibroblasts .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit the release of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on the pyrazole ring. Studies indicate that:

  • Substituent Effects : The presence of halogen atoms or alkyl groups at specific positions can enhance or diminish biological activity.
  • Optimal Modifications : For instance, introducing a thienyl moiety at position 5 significantly increased acute toxicity but also enhanced anticancer activity .

Table 2: SAR Findings

SubstituentPositionActivity Change
Fluoro2Increased anticancer activity
Methyl4Decreased anti-inflammatory activity
Thienyl5Increased toxicity and anticancer activity

Applications

This compound is not only relevant in cancer therapy but also finds applications in:

  • Pharmaceutical Development : As an intermediate in synthesizing anti-inflammatory and analgesic drugs.
  • Agricultural Chemistry : In developing herbicides and pesticides to enhance crop protection.
  • Biochemical Research : For studying enzyme inhibition and receptor binding mechanisms.

Table 3: Applications Overview

FieldApplication Description
PharmaceuticalIntermediate for drug synthesis
AgriculturalHerbicides and pesticides development
Biochemical ResearchEnzyme inhibition studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide
Reactant of Route 2
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide

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